2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Chlorobenzenesulfonyl Group: The piperidine intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under basic conditions to introduce the chlorobenzenesulfonyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the chlorobenzenesulfonyl piperidine intermediate with a pyrimidine precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine
- 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
Uniqueness
2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the specific positioning of the chlorobenzenesulfonyl group and the combination of the piperidine and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-10-18-16(19-11-12)23-14-5-7-20(8-6-14)24(21,22)15-4-2-3-13(17)9-15/h2-4,9-11,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHJISXLUEJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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